tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Drug Design Physicochemical Properties Lipophilicity

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS 903587-80-4) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group linked via an ethylamine spacer to a 3-oxopiperazine moiety. This building block is a viscous liquid with a molecular weight of 243.30 g/mol and a typical commercial purity of 95–97%.

Molecular Formula C11H21N3O3
Molecular Weight 243.30 g/mol
Cat. No. B13935357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
Molecular FormulaC11H21N3O3
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CCNC(=O)C1
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14/h4-8H2,1-3H3,(H,12,15)(H,13,16)
InChIKeyOYDCMRRMADYBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate – Technical Specifications for Informed Sourcing Decisions


tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS 903587-80-4) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group linked via an ethylamine spacer to a 3-oxopiperazine moiety . This building block is a viscous liquid with a molecular weight of 243.30 g/mol and a typical commercial purity of 95–97% . Its defining structural feature is the 3-oxopiperazine ring, which introduces a ketone functionality at the 3-position, thereby altering electron distribution and hydrogen-bonding patterns relative to the non-oxidized piperazine analog . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs, with particular relevance to the construction of bifunctional degraders and other advanced pharmaceutical candidates .

Procurement Risk Alert: Why tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Cannot Be Readily Replaced by Unoxidized Piperazine Analogs


Substituting tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate with its closest structural analog—tert-butyl (2-(piperazin-1-yl)ethyl)carbamate (CAS 140447-78-5), which lacks the 3-oxo group—introduces measurable divergences in lipophilicity, polarity, and physical handling properties that can fundamentally alter synthetic outcomes and downstream application feasibility [1]. The presence of the carbonyl group in the target compound reduces calculated LogP from 1.07 to 0.1 and increases topological polar surface area (TPSA) from 53.6 Ų to 70.7 Ų, directly impacting solubility, permeability, and target engagement profiles in drug discovery programs [2]. Moreover, the target compound is a viscous liquid requiring refrigerated storage (2–8°C, protected from light), whereas the unoxidized comparator is a room-temperature-stable solid, underscoring that generic substitution is not a viable procurement strategy without compromising both the physicochemical profile and the logistical handling of the material [3].

Head-to-Head Quantitative Differentiation: tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate vs. Unoxidized Piperazine Analog


Lipophilicity Reduction: Lower LogP Relative to Unoxidized Piperazine Analog

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate exhibits a calculated partition coefficient (XlogP) of 0.1, which is approximately 1 log unit lower than the 1.07 LogP value of the unoxidized comparator tert-butyl (2-(piperazin-1-yl)ethyl)carbamate [1]. This reduction in lipophilicity is attributed to the introduction of the 3-oxo group on the piperazine ring.

Drug Design Physicochemical Properties Lipophilicity

Polar Surface Area Expansion: Enhanced Polarity via 3-Oxopiperazine Modification

The topological polar surface area (TPSA) of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is 70.7 Ų, compared to 53.6 Ų for the unoxidized piperazine analog [1]. This 17.1 Ų increase is a direct consequence of the additional carbonyl oxygen, which contributes to a higher hydrogen bond acceptor count.

Medicinal Chemistry Drug Permeability Polar Surface Area

Physical State Differentiation: Viscous Liquid Handling vs. Solid-State Logistics

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a viscous liquid at ambient temperature , in contrast to the unoxidized piperazine analog, which is a solid . This difference in physical state has direct implications for laboratory handling, weighing accuracy, and formulation protocols.

Chemical Handling Physical Properties Inventory Management

Storage Stability Requirements: Refrigerated Storage with Light Protection

The target compound mandates storage at 2–8°C and protection from light to maintain stability , whereas the unoxidized piperazine analog is stable at room temperature under standard ambient conditions [1]. This increased sensitivity to temperature and light is likely due to the reactivity of the 3-oxopiperazine moiety.

Chemical Stability Storage Conditions Logistics

Hydrogen Bonding Capacity: Additional Acceptor Site Alters Binding Profile

The 3-oxopiperazine moiety in tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate introduces an additional hydrogen bond acceptor (the carbonyl oxygen) compared to the unoxidized piperazine analog [1][2]. This structural feature is expected to enhance interactions with biological targets that possess complementary hydrogen bond donor residues.

Drug-Target Interactions Hydrogen Bonding Molecular Recognition

Application in PROTAC Linker Design: Structural Optimization for Targeted Protein Degradation

While the unoxidized piperazine analog tert-butyl (2-(piperazin-1-yl)ethyl)carbamate is a widely used PROTAC linker due to its flexible ethylamine spacer , the 3-oxopiperazine variant offers distinct advantages for linker optimization. The introduction of the carbonyl group provides an additional hydrogen bond acceptor that can fine-tune ternary complex formation between the E3 ligase, the PROTAC molecule, and the target protein [1].

PROTAC Linker Chemistry Targeted Protein Degradation

Optimal Deployment Scenarios for tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate in Medicinal Chemistry and Targeted Protein Degradation


Optimization of PROTAC Linkers for Ternary Complex Stabilization

The 3-oxopiperazine moiety provides an additional hydrogen bond acceptor that can be exploited to strengthen ternary complex formation in PROTACs. Research groups developing bifunctional degraders should procure this compound when aiming to fine-tune linker polarity and binding interactions with E3 ligase or target protein surfaces, thereby improving degradation efficiency and selectivity .

Synthesis of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

With a calculated LogP of 0.1—approximately one log unit lower than the unoxidized analog—this compound is particularly well-suited for central nervous system (CNS) drug discovery programs where lower lipophilicity correlates with reduced non-specific tissue binding and improved brain-to-plasma ratios [1]. Its procurement is advised for projects where balancing permeability and solubility is paramount.

Exploration of Hydrogen-Bond-Dependent Structure-Activity Relationships (SAR)

The presence of the 3-oxo group introduces a hydrogen bond acceptor that is absent in the parent piperazine scaffold. Medicinal chemists seeking to investigate SAR around hydrogen-bonding interactions with a target protein's active site or allosteric pocket will find this building block indispensable for mapping key binding determinants and optimizing potency [2].

Cold-Chain-Enabled Facilities with High-Throughput Liquid Handling

Due to its viscous liquid nature and requirement for refrigerated storage (2–8°C), this compound is optimally deployed in laboratories equipped with cold storage infrastructure and automated liquid handling systems (e.g., syringe-based dispensers). Procurement should be aligned with facilities capable of maintaining the cold chain and executing precise volumetric transfers to ensure accurate stoichiometry in multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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